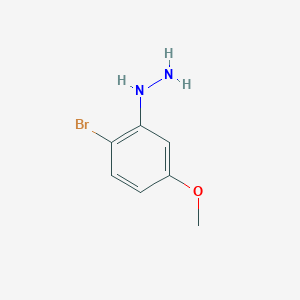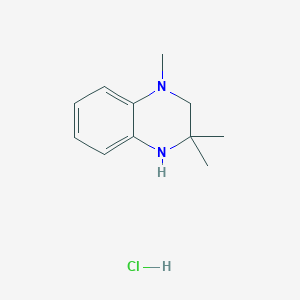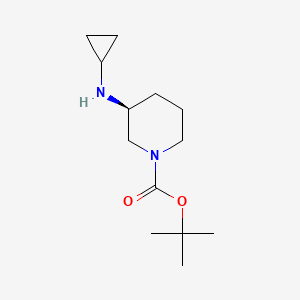![molecular formula C17H9ClF3NO3 B2809447 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone CAS No. 763130-52-5](/img/structure/B2809447.png)
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is a chemical compound with the linear formula C17H9ClF3NO3 . It has a molecular weight of 367.714 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone include its molecular weight of 367.714 and its linear formula of C17H9ClF3NO3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is a compound of interest due to its unique chemical structure and potential for various applications in scientific research. The thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones, which are closely related compounds, has been studied to understand the effects of substituents on the aniline ring. This study found that electron-donating groups lead to phenazine formation, while electron-withdrawing groups result in the formation of 2-amino-3-(R-anilino)-1,4-naphthoquinones, indicating the significant influence of substituent nature on the reaction outcome (Loredo-Carrillo et al., 2020).
Another study focused on the synthesis of novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone, showcasing the methodological advancements in preparing naphthoquinone derivatives with specific substitutions, which is crucial for developing compounds with tailored properties for research and development (Leyva et al., 2015).
Photochemical and Electrochemical Properties
The photochemical behavior of donor–acceptor systems derived from chloro-1,4-naphthoquinone attached to trans-aminostilbenes has been explored, revealing that the redox state of these systems controls their photochemical properties. These findings are significant for applications in materials science, especially in the development of novel fluorescent materials and sensors (Sutovsky et al., 2003).
Biological Activities
Research into the biological activities of naphthoquinone derivatives, including those related to 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone, has shown promising results in various areas. For instance, naphthoquinone amino derivatives have been synthesized using ultrasound-assisted reactions, highlighting their potential in medicinal applications due to their physicochemical properties and biological activities (Leyva et al., 2018).
Moreover, derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone have been synthesized and shown to possess potent antifungal activities, indicating the potential of these compounds for development into novel antifungal therapeutics (Pawar et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-[4-(trifluoromethoxy)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO3/c18-13-14(16(24)12-4-2-1-3-11(12)15(13)23)22-9-5-7-10(8-6-9)25-17(19,20)21/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJDXLBYGGJKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone | |
CAS RN |
763130-52-5 |
Source


|
| Record name | 2-CHLORO-3-(4-(TRIFLUOROMETHOXY)ANILINO)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)


![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)

![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)
